

## Understanding the Selectivity Profile of RGT-068A: A Technical Overview

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Compound of Interest		
Compound Name:	RGT-068A	
Cat. No.:	B12394205	Get Quote

Initial searches for "RGT-068A" did not yield any publicly available information, suggesting that this compound may be in a very early stage of development, has been discontinued, or the identifier may be inaccurate. However, extensive data exists for other compounds from Rgenta Therapeutics, notably RGT-61159 and RGT-018, which are detailed below. This guide will summarize the available information on these related compounds to provide context on the company's research focus and approach to drug development.

# RGT-61159: A Clinical-Stage MYB Splicing Modulator

Rgenta Therapeutics is developing RGT-61159, an oral small molecule designed to modulate the splicing of the MYB transcription factor.[1][2] Overexpression of the MYB oncogene is a hallmark of several cancers, including adenoid cystic carcinoma (ACC), colorectal cancer (CRC), and acute myeloid leukemia (AML).[1][3][4] RGT-61159 aims to inhibit the oncogenic MYB protein, leading to the death of cancer cells that overexpress it.[1][2]

## **Preclinical and Clinical Development**

Preclinical data presented at the American Association for Cancer Research (AACR) 2025 Annual Meeting demonstrated that RGT-61159 effectively reduces both MYB RNA transcripts and MYB protein levels in a dose-dependent manner.[1][2] This activity translated to potent killing of cancer cells overexpressing MYB.[1][2] Studies in cell-derived xenograft (CDX)



models of AML showed robust anti-tumor activity.[1][2] Furthermore, RGT-61159 exhibited synergistic activity when combined with standard-of-care treatments for AML.[1][2]

A Phase 1a/b multi-center, open-label clinical trial for RGT-61159 is currently underway for patients with relapsed or refractory ACC and CRC.[3][4][5] The study is designed to evaluate the safety, tolerability, pharmacokinetics, target engagement, and clinical efficacy of the compound.[3][4]

## **RGT-018: A Pan-KRAS Inhibitor Targeting SOS1**

Another compound in development is RGT-018, a potent and selective inhibitor of Son of Sevenless 1 (SOS1).[6] SOS1 is a critical activator of KRAS, a frequently dysregulated oncogene in various cancers like non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[6] By inhibiting SOS1, RGT-018 functions as a pan-KRAS inhibitor.[6]

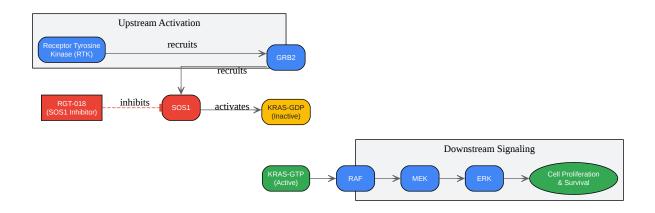
## **Preclinical Findings**

In vitro studies have shown that RGT-018 inhibits KRAS signaling and the proliferation of a wide range of KRAS-driven cancer cells as a single agent.[6] Its anti-proliferative effects were enhanced when combined with inhibitors of MEK, KRASG12C, EGFR, or CDK4/6.[6] In vivo, oral administration of RGT-018 suppressed tumor growth in xenograft models.[6] Notably, RGT-018, alone or in combination, was able to overcome resistance to approved KRASG12C inhibitors caused by acquired KRAS mutations.[6]

## **Signaling Pathway and Experimental Workflow**

To illustrate the mechanism of action for a compound like RGT-018, the following diagram depicts a simplified KRAS signaling pathway and the point of intervention for a SOS1 inhibitor.



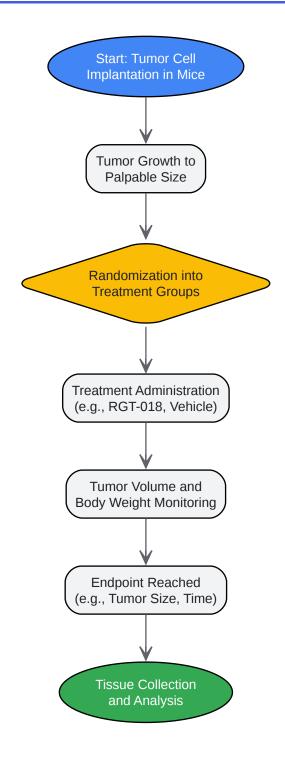


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Caption: Simplified KRAS signaling pathway and the inhibitory action of RGT-018 on SOS1.

The following diagram illustrates a general experimental workflow for evaluating the in vivo efficacy of a compound like RGT-018.





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Caption: General workflow for in vivo xenograft studies.

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